N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2Z)-3-(2,4-Dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno-thiazole core with two sulfone groups (5,5-dioxido), a 2,4-dichlorophenyl substituent, and a 2-methoxyacetamide side chain. The (2Z)-configuration of the imine bond and the electron-withdrawing dichlorophenyl group are critical to its structural and electronic properties.
Properties
Molecular Formula |
C14H14Cl2N2O4S2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[3-(2,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(10-3-2-8(15)4-9(10)16)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
GMOSTIOZGWZRLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene rings, followed by their fusion. The dichlorophenyl group is introduced through electrophilic aromatic substitution, while the methoxyacetamide group is added via nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of human error. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers and amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazole ring that is commonly associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3S2 |
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | PDXHWEYEOZMVCB-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole moiety can modulate enzyme activity and receptor interactions due to its electron-rich aromatic structure. This interaction can lead to inhibition of specific pathways involved in cell proliferation and survival.
2. Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that this compound demonstrated potent activity against multiple bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
3. Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression at the G1 phase.
Case Study 1: Antimicrobial Evaluation
In a comparative study of thiazole derivatives published in the Journal of Medicinal Chemistry, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted its ability to induce G1 arrest and promote apoptosis through mitochondrial pathways .
5. Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Preliminary toxicity assessments indicate that at higher concentrations (>50 µM), the compound may exhibit cytotoxic effects on normal human cells. Further studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
